molecular formula C12H7ClN4O B12525956 3-Chloro-6-[(naphthalen-1-yl)oxy]-1,2,4,5-tetrazine CAS No. 869589-21-9

3-Chloro-6-[(naphthalen-1-yl)oxy]-1,2,4,5-tetrazine

Cat. No.: B12525956
CAS No.: 869589-21-9
M. Wt: 258.66 g/mol
InChI Key: KSUVEYAMZMAVKQ-UHFFFAOYSA-N
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Description

3-Chloro-6-[(naphthalen-1-yl)oxy]-1,2,4,5-tetrazine is a heterocyclic compound that features a tetrazine ring substituted with a chloro group and a naphthalen-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-[(naphthalen-1-yl)oxy]-1,2,4,5-tetrazine typically involves the reaction of 3-chloro-1,2,4,5-tetrazine with naphthalen-1-ol in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The base, often potassium carbonate (K2CO3) or sodium hydride (NaH), facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-[(naphthalen-1-yl)oxy]-1,2,4,5-tetrazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The naphthalen-1-yloxy group can be oxidized to form quinone derivatives.

    Reduction: The tetrazine ring can be reduced to form dihydrotetrazine or tetrahydrotetrazine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., K2CO3 or NaH) under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Substituted tetrazine derivatives with various functional groups.

    Oxidation: Quinone derivatives of the naphthalen-1-yloxy group.

    Reduction: Dihydrotetrazine or tetrahydrotetrazine derivatives.

Scientific Research Applications

3-Chloro-6-[(naphthalen-1-yl)oxy]-1,2,4,5-tetrazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound can be used to study the interactions of tetrazine derivatives with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-Chloro-6-[(naphthalen-1-yl)oxy]-1,2,4,5-tetrazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The tetrazine ring can undergo bioorthogonal reactions, making it useful for labeling and tracking biomolecules in living systems.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1,2,4,5-tetrazine: Lacks the naphthalen-1-yloxy group, making it less versatile in terms of functionalization.

    6-[(Naphthalen-1-yl)oxy]-1,2,4,5-tetrazine:

    3-Chloro-6-[(phenyl)oxy]-1,2,4,5-tetrazine: Similar structure but with a phenyl group instead of a naphthalen-1-yloxy group, leading to different chemical and physical properties.

Uniqueness

3-Chloro-6-[(naphthalen-1-yl)oxy]-1,2,4,5-tetrazine is unique due to the presence of both the chloro and naphthalen-1-yloxy groups, which provide a combination of reactivity and functionalization potential. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

869589-21-9

Molecular Formula

C12H7ClN4O

Molecular Weight

258.66 g/mol

IUPAC Name

3-chloro-6-naphthalen-1-yloxy-1,2,4,5-tetrazine

InChI

InChI=1S/C12H7ClN4O/c13-11-14-16-12(17-15-11)18-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H

InChI Key

KSUVEYAMZMAVKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=NN=C(N=N3)Cl

Origin of Product

United States

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